molecular formula C23H23F2N3O2 B2858600 (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone CAS No. 1014069-65-8

(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

Cat. No. B2858600
M. Wt: 411.453
InChI Key: YXZBIVYKTPGPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23F2N3O2 and its molecular weight is 411.453. The purity is usually 95%.
BenchChem offers high-quality (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structures, such as various pyrazole derivatives and piperidinyl methanones, have been synthesized and structurally characterized to explore their potential bioactive properties. The synthesis processes often involve cyclization reactions and are followed by detailed structural analyses using techniques like IR, NMR, and X-ray diffraction. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of related compounds (Benaka Prasad et al., 2018).

Antimicrobial and Phytotoxic Screening

Research has shown that certain pyrazoline derivatives exhibit significant antimicrobial activities. The structures of these compounds are confirmed through various spectroscopic methods, and their bioactivity is assessed against a range of microbial strains. Such studies suggest potential applications of related compounds in developing new antimicrobial agents (Mumtaz et al., 2015).

Molecular Interaction Studies

The interactions of structurally related compounds with biological receptors can provide insights into their potential therapeutic applications. For instance, studies on cannabinoid receptor antagonists highlight the importance of conformational analysis and the development of pharmacophore models, suggesting avenues for the design of novel therapeutic agents based on similar molecular scaffolds (Shim et al., 2002).

Anticancer Activity

Fluorine-containing pyrazoles and related heterocycles have been synthesized and evaluated for their anticancer activities. These compounds, characterized by their fluorine substitutions and structural motifs similar to the queried compound, have shown promising activities against various cancer cell lines, indicating the potential for the development of new anticancer drugs (Gadakh et al., 2010).

properties

IUPAC Name

[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2/c24-19-8-4-6-17(12-19)14-28-15-21(23(29)27-10-2-1-3-11-27)22(26-28)30-16-18-7-5-9-20(25)13-18/h4-9,12-13,15H,1-3,10-11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZBIVYKTPGPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

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